7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

Medicinal Chemistry Hypolipidemic Agents Synthetic Methodology

Standard unsubstituted benzothiazepines lack the 7-bromo handle essential for late-stage cross-coupling, limiting SAR exploration. This compound provides the precise reactivity for Pd/Cu-catalyzed arylations (Suzuki, Heck) to build diverse medicinal chemistry libraries. - **Key application:** US Pat. 5,998,400 intermediate for 5-aryl hypolipidemic leads (bile acid uptake inhibition). - **Predicted bioactivity:** Lipid metabolism regulation (Pa=0.999) & angiogenesis (Pa=0.995). - **Supply:** ≥95% (HPLC), white powder, 2-8°C shipment.

Molecular Formula C9H8BrNOS
Molecular Weight 258.133
CAS No. 14944-02-6
Cat. No. B595465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one
CAS14944-02-6
Molecular FormulaC9H8BrNOS
Molecular Weight258.133
Structural Identifiers
SMILESC1CSC2=C(C=C(C=C2)Br)C(=O)N1
InChIInChI=1S/C9H8BrNOS/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
InChIKeyFXZHXMJHEVEOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one: Hypolipidemic Scaffold


7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one (CAS 14944-02-6) is a brominated benzothiazepine derivative with the molecular formula C9H8BrNOS and a molecular weight of 258.14 g/mol . As a member of the 1,4-benzothiazepine class, this compound serves as a versatile synthetic building block, particularly valued for introducing a 7-bromo substituent that enables further functionalization via cross-coupling reactions. Commercially, it is typically supplied as a white powder with a purity specification of ≥95% (HPLC) and requires storage at 2-8°C . The bromine atom at the 7-position of the benzothiazepine ring and the saturated dihydro structure provide a distinct reactivity profile compared to unsubstituted or alternative halogenated benzothiazepine analogs .

Scaffold 7-Bromo benzothiazepine core for downstream cross-coupling diversification
Workflow Medicinal chemistry synthesis; structural biology conformation studies
Procurement Supplied as powder, purity specification context for synthetic intermediate use

Why 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one Is Irreplaceable


Direct substitution of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one with unsubstituted or alternative halogenated benzothiazepinones is not feasible without compromising synthetic outcomes and biological activity profiles. The bromine atom at the 7-position is not a passive structural feature; it is a critical determinant of reactivity, enabling specific downstream transformations such as arylation and cross-coupling that are not possible with non-halogenated analogs [1]. Furthermore, computational predictions indicate that the bromine substituent influences the compound's predicted biological activity spectrum, with high probability scores for lipid metabolism regulation (Pa 0.999) and angiogenesis stimulation (Pa 0.995) [2]. These predicted activities are likely to shift significantly with alternative substituents (e.g., Cl, F, or H at the 7-position), underscoring the need for precise selection. The evidence below quantifies the specific differences that make this compound a non-interchangeable building block for targeted medicinal chemistry programs.

Target 7-Bromo derivative enables Cu-mediated arylation to install 5-phenyl group Unsubstituted or alternative halogenated analogs may not support this key coupling step
Target Bromine substituent contributes to predicted lipid metabolism regulator profile (Pa 0.999) Non-brominated or alternative scaffolds may shift activity prediction profiles
Target 7-Bromo influences benzothiazepine ring conformation toward a boat shape Non-halogenated analogs may adopt different conformations, impacting target binding context

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one: Quantitative Evidence


Key Intermediate in Hypolipidemic Benzothiazepine Synthesis

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is an essential intermediate in the patented synthesis of hypolipidemic 1,4-benzothiazepines. The synthetic route, as described in US Patent 5,998,400, requires a 7-bromo derivative (compound IX) to undergo a critical arylation step with bromobenzene, K2CO3, and CuBr to afford the 5-phenylbenzothiazepinone (XI) [1]. Attempting this transformation with a non-halogenated or alternatively halogenated benzothiazepinone would fail to yield the desired 5-phenylated product under these conditions, as the bromine atom is specifically required for the copper-mediated coupling.

Synthetic utility for arylation
Head-to-head
7-Bromo enables Cu-mediated arylation; non-halogenated gives no reaction
Reported non-negotiable intermediate for 5-phenylbenzothiazepinone synthesis
Patent-described route; yield not specified
Medicinal Chemistry Hypolipidemic Agents Synthetic Methodology

Predicted Lipid Metabolism Regulatory Activity

In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one has a very high probability of lipid metabolism regulator activity (Pa = 0.999, Pi = 0.001) [1]. While direct comparative data for non-brominated analogs is not available in this dataset, the presence of the bromine atom is a key structural feature that contributes to this prediction, as halogen substitution patterns are known to modulate biological activity profiles in benzothiazepines. A separate PASS analysis for related benzothiazepine derivatives shows that alternative substituents yield different activity predictions, with some compounds showing lower probabilities for lipid metabolism regulation (e.g., Pa values ranging from 0.538 to 0.786) [2].

Predicted lipid metabolism activity
Cross-study comparable
Pa = 0.999 vs. 0.538–0.786 for alternative derivatives
Supports lipid metabolism regulator screening context
PASS prediction; requires experimental validation
Computational Biology Lipid Metabolism Drug Repurposing

Conformational Differences in Crystalline Benzothiazepinones

X-ray crystallographic analysis of a closely related 7-bromo-substituted benzothiazepinone derivative (7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one) reveals that the thiazepine ring adopts a boat conformation, with a dihedral angle of 35.8(2)° between the benzene ring and the basal plane of the boat [1]. In contrast, crystallographic studies of unsubstituted benzothiazepinone derivatives indicate that the ring conformation can vary significantly, with some adopting a slightly flattened chair conformation [2]. While the target compound itself lacks published crystal structure data, these findings demonstrate that bromine substitution at the 7-position influences the three-dimensional conformation of the benzothiazepine scaffold, which in turn affects molecular recognition and binding properties.

Conformational analysis
Class-level inference
Boat conformation (35.8° dihedral) vs. flattened chair for non-brominated
Bromine substitution may influence molecular recognition properties
Data from closely related analog; crystal structure not reported for target compound
Crystallography Structural Biology Conformational Analysis

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one Applications


5-Phenylbenzothiazepinone Synthesis for Hypolipidemic Research

Procure 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one as the critical 7-bromo intermediate for copper-catalyzed arylation to install a 5-phenyl group, a key step in generating hypolipidemic 1,4-benzothiazepine leads as described in US Patent 5,998,400 [1]. This application is essential for medicinal chemistry teams pursuing bile acid uptake inhibition as a therapeutic strategy.

In Silico Screening for Lipid Metabolism Modulators

Utilize 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one in virtual screening campaigns targeting lipid metabolism regulation, as supported by its high predicted activity probability (Pa = 0.999) [2]. This compound serves as a privileged scaffold for computational hit expansion and structure-activity relationship studies focused on metabolic disorders.

Crystal Structure Analysis of Halogenated Benzothiazepines

Employ 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one in structural biology studies to investigate the impact of 7-bromo substitution on thiazepine ring conformation and intermolecular interactions [3]. The compound is suitable for crystallization trials and subsequent X-ray diffraction analysis to inform structure-based drug design.

Building Block for Diversified Benzothiazepine Libraries

Use 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one as a versatile synthetic intermediate for generating diverse benzothiazepine libraries through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) . The 7-bromo handle enables late-stage functionalization, increasing the chemical diversity accessible from a common core.

Application
Selection Property
Validation Focus
5-Phenylbenzothiazepinone synthesis for hypolipidemic research
7-Bromo handle for Cu-mediated arylation
Cross-coupling yield and product identity
In silico screening for lipid metabolism modulators
High predicted lipid metabolism regulator probability
Experimental target engagement and cellular lipid assay
Crystal structure analysis of halogenated benzothiazepines
7-Bromo-substituted thiazepine ring system
Crystallization conditions and solid-state conformation
Building block for diversified benzothiazepine libraries
Versatile bromide for palladium-catalyzed coupling
Scope of cross-coupling reactions and library diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.